molecular formula C9H9F3OS B3007857 (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol CAS No. 147730-41-4

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol

Cat. No.: B3007857
CAS No.: 147730-41-4
M. Wt: 222.23
InChI Key: XCPXRBHWUYVMRH-MRVPVSSYSA-N
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Description

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol is a chiral compound characterized by the presence of trifluoromethyl and phenylsulfanyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol typically involves the reaction of a suitable precursor with trifluoromethyl and phenylsulfanyl reagents. One common method involves the use of chiral pyridine-containing β-amino alcohols, which are transformed into the desired product through a series of reactions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol is unique due to its specific combination of trifluoromethyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2S)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPXRBHWUYVMRH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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